2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene
Overview
Description
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene is a chemical compound with the molecular formula C6H3ClF6. It is known for its unique structure, which includes both chlorine and fluorine atoms, making it a compound of interest in various scientific fields. The compound is typically a liquid at ambient temperature and is used in a variety of chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene typically involves the reaction of hexafluorobutadiene with chlorine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the addition of chlorine to the diene system. The reaction conditions usually include a temperature range of 0-50°C and a pressure of 1-5 atm .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process also involves purification steps such as distillation and recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Addition Reactions: The diene system can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and sodium alkoxides. These reactions are typically carried out in polar solvents such as water or alcohols at temperatures ranging from 20-100°C.
Addition Reactions: Reagents such as hydrogen chloride, bromine, and iodine are used. These reactions are often conducted at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-1,1,1,6,6,6-hexafluorohexa-2,4-diene, 2-amino-1,1,1,6,6,6-hexafluorohexa-2,4-diene, and various alkoxy derivatives.
Addition Reactions: Products include 2-chloro-3,3,3-trifluoro-1,1,1,6,6,6-hexafluorohexa-2,4-diene and similar halogenated compounds.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions but can include alcohols, ketones, and other oxidized or reduced forms of the original compound.
Scientific Research Applications
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular pathways and enzyme activities. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
1,1,1,6,6,6-Hexafluorohexa-2,4-diene: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Bromo-1,1,1,6,6,6-hexafluorohexa-2,4-diene: Similar structure but with bromine instead of chlorine, leading to different reactivity and applications.
2-Fluoro-1,1,1,6,6,6-hexafluorohexa-2,4-diene: Contains a fluorine atom instead of chlorine, affecting its chemical behavior and uses.
Uniqueness
2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical behaviors, such as in the synthesis of fluorinated compounds and in specialized industrial processes .
Properties
IUPAC Name |
2-chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF6/c7-4(6(11,12)13)2-1-3-5(8,9)10/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCYCPLWJASEGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C=C(C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694155 | |
Record name | 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-10-8 | |
Record name | 2-Chloro-1,1,1,6,6,6-hexafluoro-2,4-hexadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885276-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,1,1,6,6,6-hexafluorohexa-2,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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